

Theoretical and computational studies of 2-(1H-imidazol-2-yl)pyrazine

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Compound of Interest

Compound Name: 2-(1H-imidazol-2-yl)pyrazine

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An In-Depth Technical Guide to the Theoretical and Computational Investigation of **2-(1H-imidazol-2-yl)pyrazine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of **2-(1H-imidazol-2-yl)pyrazine**, a heterocyclic scaffold of significant interest in coordination chemistry and medicinal drug discovery. We delve into the core principles and practical applications of Density Functional Theory (DFT) for elucidating its structural, electronic, and spectroscopic properties, and explore the use of molecular docking simulations to predict its interaction with biological targets. This document serves as a self-validating framework for researchers, explaining the causality behind methodological choices and grounding all claims in authoritative sources. Detailed, step-by-step protocols for key computational workflows are provided, supplemented by data tables and explanatory diagrams to facilitate a deeper understanding and application of these techniques in a research setting.

Introduction: The Significance of 2-(1H-imidazol-2-yl)pyrazine

2-(1H-imidazol-2-yl)pyrazine is a bicyclic heteroaromatic compound that merges the structural features of both imidazole and pyrazine rings. This unique combination imparts a rich electronic

landscape and versatile coordination capabilities, making it a valuable building block in several scientific domains. The pyrazine moiety is a key component in numerous pharmaceuticals, including anti-tuberculosis and anti-cancer agents, valued for its role as a versatile intermediate in drug synthesis.^{[1][2][3]} Similarly, the imidazole ring is a fundamental component of many biologically crucial molecules and is a pharmacophore in a wide array of medicinal compounds.^[4]

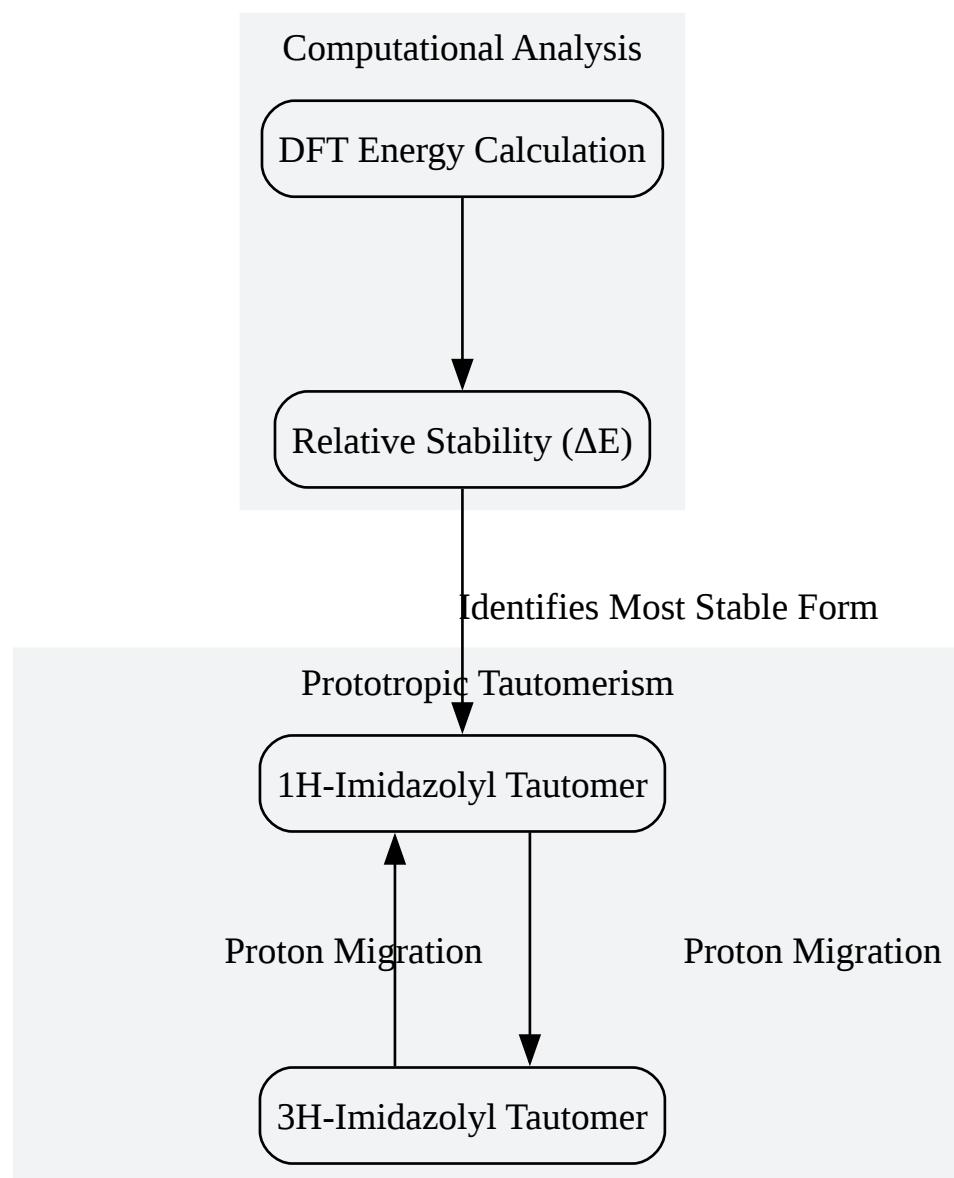
The fusion of these two rings creates a ligand with multiple nitrogen donor atoms, making it an excellent candidate for forming stable complexes with various metal ions.^[5] This has led to its exploration in coordination chemistry, with applications in catalysis and the development of novel materials.^{[6][7]} Furthermore, the scaffold serves as a foundation for designing derivatives with targeted biological activities, including potential inhibitors for enzymes like PIM-1 kinase and histone deacetylases (HDACs), which are critical targets in oncology.^{[8][9][10]}

Given its potential, a thorough understanding of the molecule's fundamental properties is paramount. Theoretical and computational studies provide a powerful, cost-effective lens through which to examine its structure, stability, electronic properties, and potential interactions at an atomic level.^{[11][12]} These *in silico* methods, particularly Density Functional Theory (DFT) and molecular docking, allow researchers to predict molecular behavior, rationalize experimental observations, and guide the design of new, more potent derivatives.^{[13][14]}

Molecular Structure, Stability, and Tautomerism

The structure of **2-(1H-imidazol-2-yl)pyrazine** is characterized by the planar fusion of the two aromatic rings. A critical feature of N-heterocyclic compounds like this is the potential for prototropic tautomerism, where a proton can migrate between different nitrogen atoms.^{[5][13]} Computational studies are exceptionally well-suited to determine the relative stability of these different tautomeric forms.

DFT calculations have been employed to study the relative stabilities of imidazole and pyrazole derivatives, revealing that imidazole-containing structures are generally more stable.^[13] The stability is influenced by factors like aromaticity and the distribution of charge among the atoms.^{[13][15]} For **2-(1H-imidazol-2-yl)pyrazine**, the key tautomeric equilibrium involves the position of the proton on the imidazole ring. Computational analysis can precisely calculate the energy difference between these forms, predicting the dominant species in solution and the gas phase.



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Caption: Logical flow for determining tautomer stability via DFT.

Core Computational Methodologies

The investigation of **2-(1H-imidazol-2-yl)pyrazine** relies heavily on two primary computational techniques: Density Functional Theory (DFT) for intrinsic molecular properties and Molecular Docking for intermolecular interactions.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is a dominant tool in computational chemistry due to its favorable balance of accuracy and computational cost, making it ideal for studying molecules of this size.[\[11\]](#)[\[16\]](#) DFT calculations can predict a wide range of properties, providing insights that are often difficult to obtain experimentally.

Pillars of DFT Analysis:

- **Geometry Optimization:** The first and most crucial step is to find the molecule's lowest energy structure. This optimized geometry provides accurate bond lengths, bond angles, and dihedral angles, which can be directly compared with experimental data from X-ray crystallography.[\[17\]](#)[\[18\]](#)[\[19\]](#)
- **Electronic Properties:** DFT is used to calculate fundamental electronic descriptors.
 - **Frontier Molecular Orbitals (FMOs):** The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and optical properties.[\[12\]](#) A smaller gap suggests the molecule is more reactive and can be excited by lower energy light.
 - **Molecular Electrostatic Potential (MEP):** The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For **2-(1H-imidazol-2-yl)pyrazine**, the MEP map clearly indicates that the nitrogen atoms are the most electron-rich sites, making them the primary locations for protonation and metal coordination.[\[20\]](#)
- **Spectroscopic Prediction:** DFT can simulate various spectra, which serves as a powerful tool for validating experimental results.
 - **Vibrational Frequencies (IR):** Calculated vibrational frequencies can be compared with experimental Infrared (IR) spectra to confirm the synthesized structure.[\[21\]](#) A key validation step is to ensure no imaginary frequencies exist for the optimized geometry, confirming it is a true energy minimum.

- NMR Chemical Shifts: Theoretical prediction of ¹H and ¹³C NMR chemical shifts aids in the assignment of experimental spectra.[22]

Parameter	Description	Typical Computational Insight
Geometry	Bond lengths, bond angles	Corroboration with X-ray crystal structures.[17]
HOMO Energy	Energy of the highest occupied molecular orbital	Indicates electron-donating ability.
LUMO Energy	Energy of the lowest unoccupied molecular orbital	Indicates electron-accepting ability.
HOMO-LUMO Gap	Energy difference between HOMO and LUMO	Relates to chemical reactivity and electronic transitions.[12]
MEP Map	3D plot of electrostatic potential	Identifies sites for electrophilic and nucleophilic attack.
Vibrational Frequencies	Calculated IR active modes	Confirms structure and identifies functional groups.[21]

Table 1: Key Molecular Properties Derived from DFT Calculations.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is an indispensable tool in drug discovery for identifying potential drug candidates and understanding their mechanism of action.[8][9][23]

The Docking Process:

- Preparation of Structures: High-resolution crystal structures of the target protein are obtained from a database like the Protein Data Bank (PDB). The ligand, **2-(1H-imidazol-2-yl)pyrazine** or its derivative, is built and its geometry is optimized using a method like DFT.

- **Binding Site Definition:** The active site of the protein, where the natural substrate or a known inhibitor binds, is defined as the target region for the docking simulation.
- **Conformational Sampling and Scoring:** The docking algorithm explores various possible conformations (poses) of the ligand within the binding site. Each pose is evaluated by a "scoring function," which estimates the binding affinity (e.g., in kcal/mol).[23][24] Lower scores typically indicate more favorable binding.
- **Analysis of Results:** The top-ranked poses are analyzed to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π - π stacking, that stabilize the ligand-protein complex.[8][23] This analysis provides crucial insights into the structure-activity relationship (SAR).

Derivatives of the pyrazine and imidazole scaffolds have been successfully studied using docking to identify potential inhibitors for targets like PIM-1 Kinase and Mycobacterium tuberculosis InhA protein.[8][23] These studies show that specific hydrogen bond interactions with key amino acid residues in the active site are crucial for inhibitory activity.[8]

Target Protein (Example)	Key Interacting Residues	Type of Interaction	Predicted Outcome
PIM-1 Kinase[8]	Glu121, Asp186	Hydrogen Bonding	Inhibition of kinase activity
M. tuberculosis InhA[23]	TYR158, NAD900	Hydrogen Bonding, π - π Stacking	Inhibition of fatty acid synthesis
HDAC1[9]	Zinc ion, Histidine residues	Metal coordination, H-Bonding	Inhibition of histone deacetylation

Table 2:
Representative
Molecular Docking
Insights for Pyrazine-
Based Scaffolds.

Detailed Computational Protocols

To ensure scientific rigor and reproducibility, the following protocols outline the standard, self-validating workflows for DFT and molecular docking studies.

Protocol 1: DFT Geometry Optimization and Property Calculation

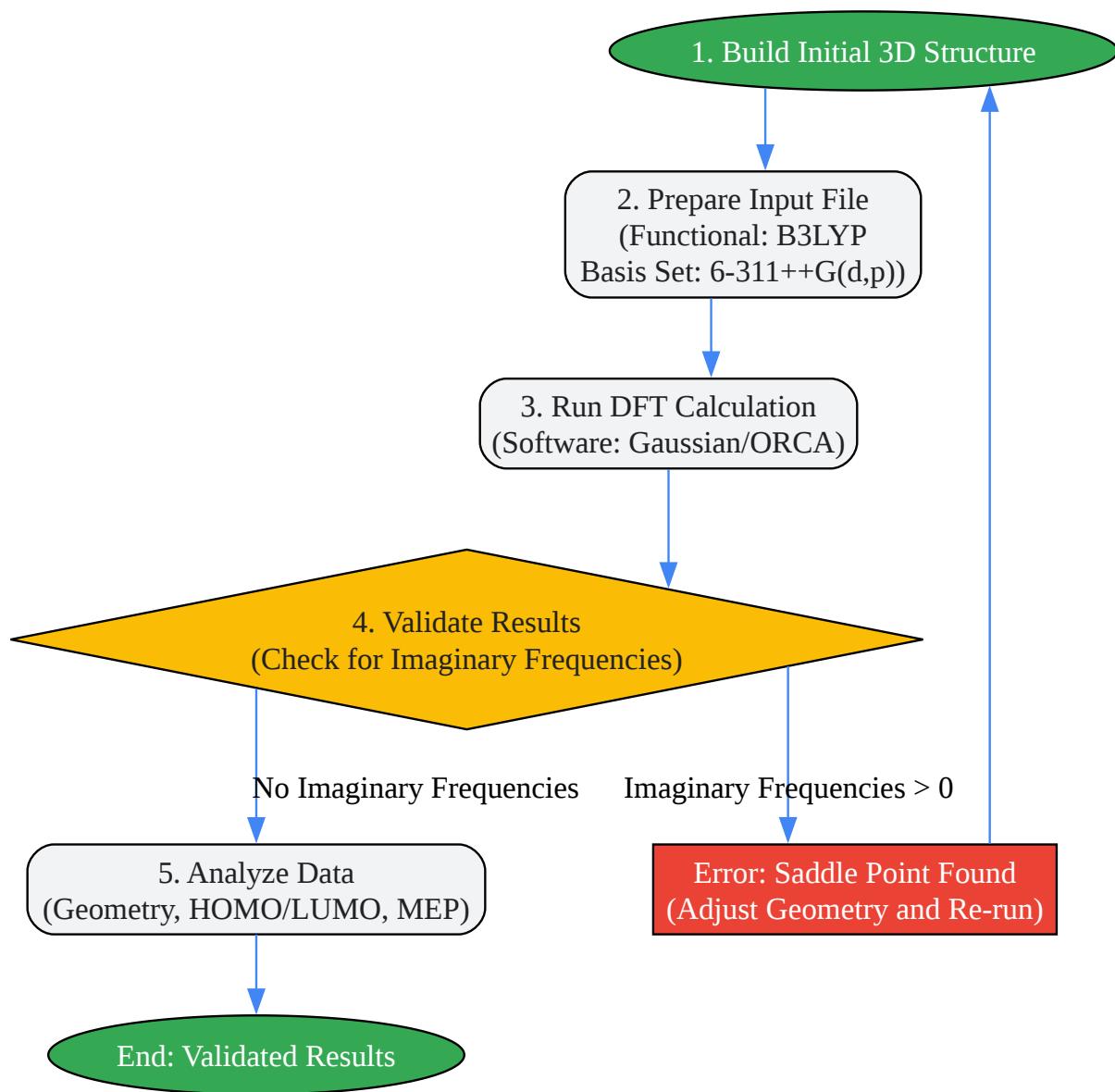
This protocol describes a standard procedure for obtaining a reliable theoretical structure and electronic properties for **2-(1H-imidazol-2-yl)pyrazine**.

Objective: To calculate the optimized geometry, vibrational frequencies, and key electronic properties.

Methodology:

- Initial Structure Creation:
 - Draw the 2D structure of **2-(1H-imidazol-2-yl)pyrazine** in a molecular editor (e.g., Avogadro, ChemDraw).
 - Generate an initial 3D conformation using a generic force field (e.g., MMFF94). This provides a reasonable starting point for the quantum mechanical calculation.
- Input File Preparation:
 - Select a DFT functional and basis set. A common and reliable choice is the B3LYP functional with the 6-311++G(d,p) basis set.[\[13\]](#)
 - Causality: B3LYP is a hybrid functional that balances accuracy for molecular geometries and energies with computational efficiency. The 6-311++G(d,p) basis set is robust, with diffuse functions (++) to describe lone pairs on nitrogen atoms and polarization functions (d,p) to accurately model bond angles.
 - Specify the calculation type: Opt Freq (Optimization followed by Frequency calculation).
 - Define the charge (0) and spin multiplicity (singlet).
- Execution of Calculation:

- Submit the input file to a quantum chemistry software package (e.g., Gaussian, ORCA).
- Validation and Analysis:
 - Confirm Convergence: Ensure the geometry optimization has converged successfully by checking the log file for convergence criteria.
 - Verify Minimum Energy Structure: Open the output file from the frequency calculation. Crucially, confirm that there are no imaginary frequencies. The presence of an imaginary frequency indicates a saddle point, not a true minimum, and the initial geometry must be adjusted.
 - Extract Data:
 - From the optimized coordinates, measure bond lengths and angles for comparison with experimental data.
 - Record the energies of the HOMO and LUMO to calculate the energy gap.
 - Visualize the MEP surface and FMOs using software like GaussView or Avogadro to analyze reactivity.



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Caption: A self-validating workflow for DFT calculations.

Protocol 2: Molecular Docking Workflow

This protocol outlines a standard procedure for predicting the binding mode of a **2-(1H-imidazol-2-yl)pyrazine** derivative against a protein target.

Objective: To predict the binding affinity and interaction pattern of a ligand with a target protein.

Methodology:

- Receptor Preparation:
 - Download the protein's crystal structure from the PDB (e.g., PDB ID: 4LY1 for HDAC2).[\[9\]](#)
 - Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands.
 - Add polar hydrogen atoms and assign appropriate atomic charges using a protein preparation tool (e.g., in AutoDock Tools, Schrödinger Maestro).
- Ligand Preparation:
 - Obtain the 3D structure of the ligand (e.g., from a DFT optimization as per Protocol 1).
 - Assign atomic charges and define rotatable bonds.
- Grid Generation:
 - Define the binding pocket. This is typically done by creating a grid box centered on the position of the co-crystallized ligand or by identifying the active site through literature review.[\[9\]](#)
 - Causality: The grid defines the search space for the docking algorithm. A well-defined grid that encompasses the entire active site is essential for accurate results.
- Docking Simulation:
 - Run the docking algorithm (e.g., AutoDock Vina, Glide). The software will systematically sample ligand conformations within the grid box.
- Validation (Self-Correction):
 - If a co-crystallized ligand was present in the original PDB file, perform a "re-docking" experiment. Remove the original ligand and dock it back into the protein.

- Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value $< 2.0 \text{ \AA}$ validates that the docking protocol can accurately reproduce the experimental binding mode.
- Analysis of Results:
 - Examine the top-scoring poses for the new ligand.
 - Visualize the ligand-protein complex in a molecular viewer (e.g., PyMOL, Discovery Studio).
 - Identify and measure key interactions: hydrogen bonds (distance $< 3.5 \text{ \AA}$, appropriate angle), hydrophobic contacts, and π -stacking interactions. Note the specific amino acid residues involved.^[8]

Conclusion and Future Outlook

Theoretical and computational studies provide indispensable tools for understanding the multifaceted nature of **2-(1H-imidazol-2-yl)pyrazine**. DFT calculations offer profound insights into its intrinsic electronic structure, stability, and reactivity, while molecular docking simulations effectively predict its potential as a ligand for biological targets. The synergy between these computational methods and experimental validation accelerates the discovery process in both materials science and drug development.^{[2][25][26]}

Future research will likely focus on applying these methods to more complex systems. This includes using advanced molecular dynamics (MD) simulations to study the dynamic behavior of this scaffold in solution or when bound to a protein, and employing higher-level quantum mechanical methods (e.g., TD-DFT) to more accurately predict the photophysical properties of its metal complexes and fluorescent derivatives.^{[27][28]} As computational power continues to grow, these *in silico* techniques will play an increasingly central role in the rational design of novel molecules based on the versatile **2-(1H-imidazol-2-yl)pyrazine** core.

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